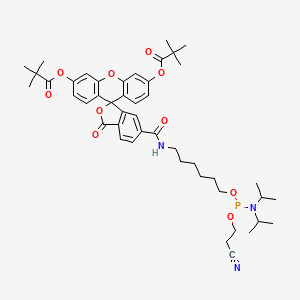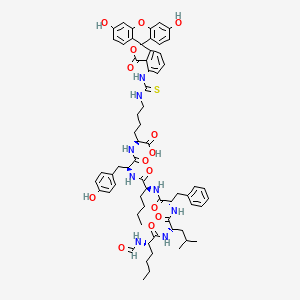
FMF-01-086-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FMF-01-086-2 shows dose dependent inhibition of pAurora A (Aurora A substrate) and pH3 S10 (Aurora B substrate) in HCT116 cells. This compound effects on cell cycle are consistent with selective on-target inhibition.
Wissenschaftliche Forschungsanwendungen
Flow Microfluorometry Applications in Cellular Immunology
Flow Microfluorometry (FMF) has shown potential growth in fields beyond its principal use in cellular immunology. New applications have been identified in chromosome analysis and the analysis of cells isolated from solid tissue, representing a significant shift in FMF's application scope (Mackenzie, Dresser, & Pinder, 1985).
Advancements in DNA Analysis Techniques
FMF techniques have enabled high-rate measurement of DNA content in single cells, offering unprecedented statistical precision and sensitivity. This advancement has opened new approaches to cell characterization and life cycle analysis (Dean & Jett, 1974).
FMF in Diagnosing Familial Mediterranean Fever
FMF has been instrumental in developing a rapid diagnostic test for Familial Mediterranean Fever (FMF). A kinase inhibitor-based assay using FMF principles has shown high sensitivity and specificity in diagnosing FMF, distinguishing patients from healthy donors and other inflammatory disorders (Magnotti et al., 2020).
FMF in Studying Algal Cells and Chloroplasts
The application of FMF in studying chlorophyll-containing cells like various algae and isolated chloroplasts has been explored. FMF's ability to estimate nucleic acid and protein content in these cells offers valuable insights into cellular biology (Paau, Oro, & Cowles, 1978).
Role of FMF in Gene Cloning and Understanding Autoinflammatory Disorders
FMF has played a role in gene cloning efforts related to Familial Mediterranean Fever. The cloning of the FMF gene has provided insights into the regulation of acute inflammatory responses (Aksentijevich et al., 1997).
FMF in the Development of Therapeutic Targets
FMF has contributed to understanding FMF at a molecular level, leading to new therapeutic target developments. Understanding the regulatory role of pyrin for caspase-1 has been particularly crucial (Chae, Aksentijevich, & Kastner, 2009).
FMF in Thermal Engineering Applications
FMF has found applications in thermal engineering, particularly in studying metal foam heat sinks. It has aided in understanding the heat transfer processes under various conditions (Feng et al., 2014).
Eigenschaften
CAS-Nummer |
2135622-31-8 |
|---|---|
Molekularformel |
C30H27N7O3 |
Molekulargewicht |
533.592 |
IUPAC-Name |
4-acrylamido-N-(4-((5,8,11-trimethyl-6-oxo-6,11-dihydro-5Hbenzo[e]pyrimido[5,4-b][1,4]diazepin-2-yl)amino)phenyl)benzamide |
InChI |
InChI=1S/C30H27N7O3/c1-5-26(38)32-20-9-7-19(8-10-20)28(39)33-21-11-13-22(14-12-21)34-30-31-17-25-27(35-30)36(3)24-15-6-18(2)16-23(24)29(40)37(25)4/h5-17H,1H2,2-4H3,(H,32,38)(H,33,39)(H,31,34,35) |
InChI-Schlüssel |
CPKWRHVMDOSXKE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N(C)C(N=C(NC3=CC=C(NC(C4=CC=C(NC(C=C)=O)C=C4)=O)C=C3)N=C5)=C5N(C)C2=O)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FMF-01-086-2; FMF010862; FMF 01 086 2; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)




